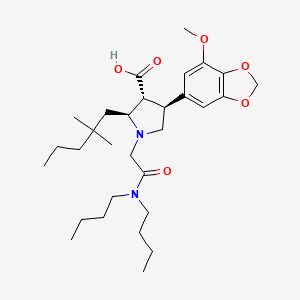
ABT-546
描述
科学研究应用
ABT-546在科学研究中有几个应用,包括:
作用机制
生化分析
Biochemical Properties
ABT-546 is a small molecule that exhibits high affinity and selectivity for the endothelin ETA receptor. It has a Ki value of 0.46 nM for [125I]endothelin-1 binding to cloned human endothelin ETA receptors . This compound is more than 25,000-fold selective for the ETA receptor compared to the ETB receptor . This compound effectively blocks endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis with IC50 values of 0.59 nM and 3 nM, respectively . The interactions of this compound with the endothelin ETA receptor are crucial for its inhibitory effects on endothelin-1-mediated biochemical reactions.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits endothelin-1-induced vasoconstriction in isolated vessels and blocks endothelin ETA receptor-mediated responses . In cellular models, this compound has been shown to reduce the release of inflammatory mediators and decrease the activation of inflammasomes . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the endothelin ETA receptor. By binding to this receptor, this compound prevents endothelin-1 from exerting its effects, thereby inhibiting downstream signaling pathways . This includes the inhibition of arachidonic acid release and phosphatidylinositol hydrolysis, which are critical for endothelin-1-induced cellular responses . Additionally, this compound has been shown to downregulate the activation of NLRP3 inflammasomes and reduce reactive oxygen species (ROS) production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose-dependent inhibition of endothelin-1-induced pressor responses in conscious rats . The stability and degradation of this compound in vitro and in vivo have been studied, showing that it maintains its inhibitory effects over extended periods . Long-term studies have demonstrated that this compound can effectively modulate cellular function without significant degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male Sprague-Dawley rats, oral administration of this compound at doses ranging from 0 to 100 mg/kg dose-dependently blocks endothelin-1-induced pressor responses . Higher doses of this compound have been associated with more pronounced inhibitory effects, but potential toxic or adverse effects at very high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in metabolic pathways related to endothelin signaling. It interacts with the endothelin ETA receptor, inhibiting endothelin-1-induced biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its antagonistic action on the endothelin ETA receptor, which plays a crucial role in regulating vascular tone and cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with the endothelin ETA receptor. The compound is effectively transported to target tissues where it exerts its inhibitory effects on endothelin-1-induced responses . The distribution of this compound within the body ensures its availability at sites of endothelin-1 activity, allowing for effective modulation of cellular and physiological processes.
Subcellular Localization
This compound is localized at the endothelin ETA receptor sites within cells. This subcellular localization is critical for its activity and function, as it allows the compound to effectively inhibit endothelin-1-induced signaling pathways . The targeting of this compound to specific compartments or organelles is facilitated by its high affinity for the endothelin ETA receptor, ensuring precise modulation of cellular responses.
准备方法
ABT-546的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 据悉,该化合物是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂 . This compound的工业生产方法也是专有的,但通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
ABT-546经历几种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及将一个官能团替换为另一个官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的催化剂 . 这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
与其他类似化合物相比,ABT-546对内皮素ETA受体具有很高的选择性,这一点是独一无二的。一些类似的化合物包括:
ABT-627: 另一种对ETA受体具有类似选择性的内皮素受体拮抗剂.
A-182086: 一种对ETA和ETB受体均具有选择性的化合物.
A-192621: 另一种具有不同选择性特征的内皮素受体拮抗剂.
This compound因其对ETA受体具有极高的选择性而脱颖而出,使其成为研究这些受体在各种生物过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWNSKRLBVVBV-QSEAXJEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212481-66-8 | |
| Record name | A-216546 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-216546 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


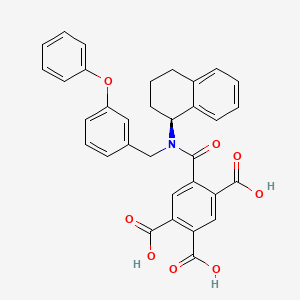
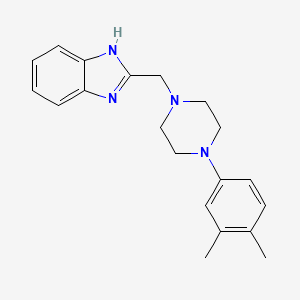
![5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride](/img/structure/B1664229.png)
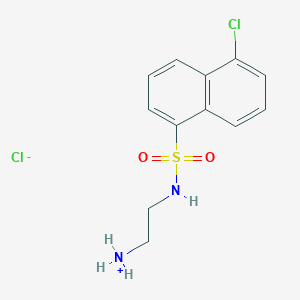
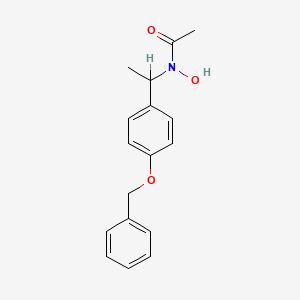
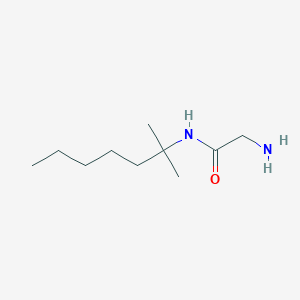
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
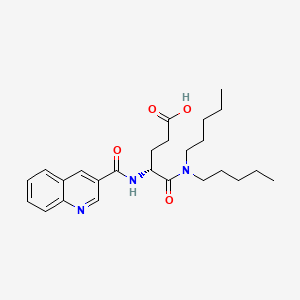
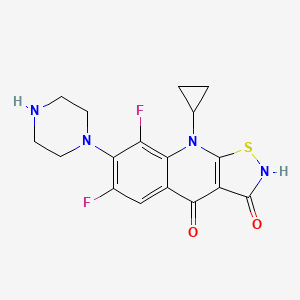
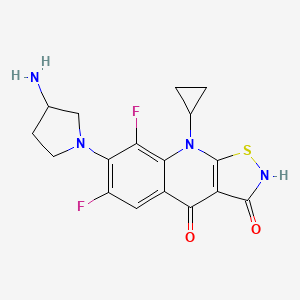
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

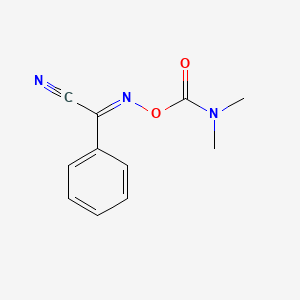
![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)
